molecular formula C10H17BrN2S B2582196 4-(Butan-2-yl)-N-cyclopropyl-1,3-thiazol-2-amine hydrobromide CAS No. 2060063-11-6

4-(Butan-2-yl)-N-cyclopropyl-1,3-thiazol-2-amine hydrobromide

Cat. No.: B2582196
CAS No.: 2060063-11-6
M. Wt: 277.22
InChI Key: DFYSFNXRZHDWTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Butan-2-yl)-N-cyclopropyl-1,3-thiazol-2-amine hydrobromide is a chemical compound with the molecular formula C10H17N2S·HBr It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butan-2-yl)-N-cyclopropyl-1,3-thiazol-2-amine hydrobromide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with butan-2-one and cyclopropylamine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by precipitation with hydrobromic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process. Purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Butan-2-yl)-N-cyclopropyl-1,3-thiazol-2-amine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Butan-2-yl)-N-cyclopropyl-1,3-thiazol-2-amine hydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(Butan-2-yl)-N-cyclopropyl-1,3-thiazol-2-amine hydrobromide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.

Comparison with Similar Compounds

Similar Compounds

    4-(Butan-2-yl)-1,3-thiazol-2-amine: Lacks the cyclopropyl group and hydrobromide salt.

    N-cyclopropyl-1,3-thiazol-2-amine: Lacks the butan-2-yl group.

    4-(Butan-2-yl)-N-methyl-1,3-thiazol-2-amine: Contains a methyl group instead of a cyclopropyl group.

Uniqueness

4-(Butan-2-yl)-N-cyclopropyl-1,3-thiazol-2-amine hydrobromide is unique due to the presence of both the butan-2-yl and cyclopropyl groups, which can influence its chemical reactivity and biological activity. The hydrobromide salt form also enhances its solubility in water, making it more suitable for certain applications.

Properties

IUPAC Name

4-butan-2-yl-N-cyclopropyl-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S.BrH/c1-3-7(2)9-6-13-10(12-9)11-8-4-5-8;/h6-8H,3-5H2,1-2H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYSFNXRZHDWTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CSC(=N1)NC2CC2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.